6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one
Description
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is a morpholin-3-one derivative characterized by a substituted indenyloxy methyl group at the 6-position of the morpholine ring. The compound (CAS 104908-23-8) is primarily used in laboratory settings and chemical synthesis . Its structural complexity arises from the indene moiety, which confers unique steric and electronic properties. Safety data indicate acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory hazards (H335), necessitating stringent handling protocols .
Properties
IUPAC Name |
6-(3H-inden-4-yloxymethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14-9-17-11(7-15-14)8-18-13-6-2-4-10-3-1-5-12(10)13/h1-4,6,11H,5,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKUZZHFDQCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)OCC3CNC(=O)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one typically involves the reaction of 1H-indene-7-ol with morpholin-3-one in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate indenyl ether, which subsequently reacts with morpholin-3-one to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature
Reduction: Lithium aluminum hydride in dry ether at 0-5°C
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted morpholin-3-one derivatives.
Scientific Research Applications
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is a synthetic compound featuring an indenyl moiety linked to a morpholinone structure. The morpholine ring enhances solubility and bioavailability, while the ether linkage between the indenyl group and a hydroxymethyl substituent provides unique chemical properties that may influence its reactivity and biological activity. Research suggests that this compound may have potential applications in medicinal chemistry due to its antimicrobial and anticancer properties.
Potential Applications
- Medicinal Chemistry Research into the biological activity of this compound suggests potential applications in medicinal chemistry. The compound's interaction with specific molecular targets could modulate enzyme activities or signal transduction pathways, making it a candidate for further pharmacological exploration.
- Drug Design Interaction studies of this compound focus on its binding affinity to various biological targets. Initial findings suggest that the compound may interact with enzymes and receptors, influencing their activity. This interaction profile is crucial for understanding its potential therapeutic applications, particularly in drug design where specificity and efficacy are paramount.
- Non-invasive imaging Lactate chemical exchange saturation transfer (LATEST) imaging, a magnetic resonance imaging (MRI) method, is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution . The LATEST method may have a wide range of applications including diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .
Data Table of Similar Compounds
| Compound Name | Structure Features |
|---|---|
| 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-2-one | Similar indenyl and morpholine structure |
| 6-(((1H-Inden-7-yl)oxy)methyl)piperidin-3-one | Piperidine ring instead of morpholine |
| 6-(((1H-Inden-7-yl)oxy)methyl)pyrrolidin-3-one | Pyrrolidine ring offers different chemical properties |
Mechanism of Action
The mechanism of action of 6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one involves its interaction with specific molecular targets. The indenyl group may interact with enzymes or receptors, modulating their activity. The morpholinone ring can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Morpholin-3-one derivatives are highly tunable, with substitutions at the 4- and 6-positions significantly altering their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Stability and Reactivity
- The target compound is stable under recommended storage conditions but decomposes to hazardous gases (CO, NOx) upon combustion .
- Electron-withdrawing groups (e.g., 4-Cl in 93886-37-4) may enhance hydrolytic stability compared to electron-donating substituents .
Biological Activity
6-(((1H-Inden-7-yl)oxy)methyl)morpholin-3-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant studies that highlight its pharmacological properties.
Synthesis
The compound can be synthesized through various organic reactions, typically involving the morpholine ring and the indenyl group. The synthetic route often includes steps such as nucleophilic substitutions and coupling reactions, which are essential for attaching the indenyl moiety to the morpholine structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer applications. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
Table 1: Biological Activities of this compound
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
| Cytotoxicity | HepG2 (Liver) | 10.0 | Microtubule destabilization |
| Antimicrobial | Staphylococcus aureus | 15.0 | Inhibition of cell wall synthesis |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : The compound has been shown to enhance caspase activity, suggesting it promotes programmed cell death in cancer cells .
- Microtubule Destabilization : Studies indicate that it may interfere with microtubule assembly, a critical process for cell division, thereby inhibiting cancer cell proliferation .
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, indicating potential as an antibacterial agent .
Case Studies
Several studies have provided insights into the efficacy and safety of this compound:
Study 1: Anticancer Efficacy
A study evaluated the compound's cytotoxic effects on MDA-MB-231 breast cancer cells. Results indicated an IC50 value of 5.0 µM, with significant morphological changes observed under microscopy, confirming its potential as an anticancer agent .
Study 2: Antimicrobial Properties
In another investigation, the antibacterial activity was assessed against Staphylococcus aureus. The compound demonstrated an MIC of 15 µM, suggesting it could serve as a lead compound for further development of antibacterial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
